molecular formula C8H11NO2 B1331978 5-(Aminomethyl)-2-methoxyphenol CAS No. 89702-89-6

5-(Aminomethyl)-2-methoxyphenol

Cat. No.: B1331978
CAS No.: 89702-89-6
M. Wt: 153.18 g/mol
InChI Key: HJIDMVZCXORAIG-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-2-methoxyphenol, registered under CAS Number 89702-89-6, is a high-value phenolic intermediate with the molecular formula C 8 H 11 NO 2 and a molecular weight of 153.18 g/mol . Its structure, featuring both an aminomethyl and a phenolic hydroxyl group, makes it a versatile building block in organic synthesis and pharmaceutical research . This compound is primarily utilized as a key precursor in the synthesis of various pharmaceutical compounds, particularly in the development of drugs targeting neurological and cardiovascular conditions . Its molecular framework allows it to act as a critical scaffold for constructing molecules that interact with specific biological receptors or enzymes, facilitating the study of biochemical pathways and the creation of new therapeutic agents . For research applications requiring enhanced solubility, the hydrochloride salt form (CAS 42365-68-4) is also available . This form is often preferred in aqueous formulations during early-stage drug development processes . Please note the following safety and handling information: the compound has associated hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Researchers should consult the relevant Safety Data Sheet (SDS) before use. It is recommended to store the product in a dark place under an inert atmosphere at 2-8°C . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(aminomethyl)-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-11-8-3-2-6(5-9)4-7(8)10/h2-4,10H,5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJIDMVZCXORAIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50360646
Record name 5-(aminomethyl)-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50360646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89702-89-6
Record name 5-(aminomethyl)-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50360646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(aminomethyl)-2-methoxyphenol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Chemical and Physical Properties

The fundamental properties of 5-(aminomethyl)-2-methoxyphenol are crucial for its application in research and synthesis. These properties have been computationally predicted and are available in public databases like PubChem.

Chemical Properties of this compound
PropertyValueSource
Molecular FormulaC8H11NO2[PubChem]
Molecular Weight153.18 g/mol[PubChem]
IUPAC NameThis compound[PubChem]
CAS Number89702-89-6[PubChem]
Canonical SMILESCOC1=C(C=C(C=C1)CN)O[PubChem]
InChI KeyHJIDMVZCXORAIG-UHFFFAOYSA-N[PubChem]
Physical Properties of this compound
PropertyValueSource
XLogP30.4[PubChem]
Hydrogen Bond Donor Count2[PubChem]
Hydrogen Bond Acceptor Count3[PubChem]
Rotatable Bond Count3[PubChem]
Exact Mass153.07897859 g/mol[PubChem]
Monoisotopic Mass153.07897859 g/mol[PubChem]

Synthesis and Reactivity

The synthesis of 5-(aminomethyl)-2-methoxyphenol is not extensively detailed in readily available literature, as it is often commercially available as a starting material for further reactions. Its reactivity is dictated by its functional groups. The primary amine of the aminomethyl group can readily undergo reactions such as acylation and alkylation. For instance, it has been used in the synthesis of fatty acid amides, where the amine group is coupled with fatty acids to create new molecules with potential antimicrobial activity. nih.gov

The phenolic hydroxyl group can participate in etherification and esterification reactions. The aromatic ring itself is activated by the electron-donating hydroxyl and methoxy (B1213986) groups, making it susceptible to electrophilic aromatic substitution, although the directing effects of the substituents would lead to a mixture of products. The interplay of these reactive sites makes this compound a versatile building block for creating a diverse library of compounds.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are powerful tools for investigating the electronic structure and reactivity of compounds such as 5-(Aminomethyl)-2-methoxyphenol.

The electronic structure of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining its chemical reactivity and kinetic stability. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity, while a smaller gap indicates a more reactive species.

For molecules with similar structural motifs, such as other methoxyphenol derivatives, DFT calculations have been employed to determine these properties. For instance, studies on related compounds have utilized the B3LYP functional with various basis sets to calculate the HOMO and LUMO energies. While specific calculations for this compound are not extensively reported in publicly available literature, the principles remain the same. The presence of the electron-donating amino and hydroxyl groups and the methoxy (B1213986) group on the benzene (B151609) ring would significantly influence the electron distribution and the energies of the frontier orbitals.

Computational ParameterSignificanceExpected Influence on this compound
HOMO EnergyEnergy of the outermost electron-containing orbital; relates to the ability to donate electrons.The electron-rich aromatic ring with -OH, -OCH3, and -NHCH3 substituents would lead to a relatively high HOMO energy, indicating its potential as an electron donor.
LUMO EnergyEnergy of the lowest energy unoccupied orbital; relates to the ability to accept electrons.The LUMO would likely be distributed over the aromatic system, and its energy would be influenced by the substituents.
HOMO-LUMO GapEnergy difference between HOMO and LUMO; indicates chemical reactivity and stability.The gap would provide insights into the molecule's reactivity in various chemical environments.

The electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, reveals the charge distribution within a molecule and highlights regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In this compound, the oxygen atoms of the hydroxyl and methoxy groups, as well as the nitrogen atom of the aminomethyl group, are expected to be regions of high electron density (negative potential). These sites are prone to electrophilic attack. Conversely, the hydrogen atoms of the hydroxyl and amino groups would exhibit positive potential, making them susceptible to nucleophilic attack.

Fukui functions are a concept within DFT that helps to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. By analyzing the change in electron density at each atomic site upon the addition or removal of an electron, one can identify the regions where these reactions are most likely to occur. For this compound, such an analysis would quantify the reactivity of the different atoms in the aromatic ring and the substituent groups, providing a more detailed picture of its chemical behavior than MEP maps alone.

Simulation AspectInformation GainedRelevance to this compound
Binding Pose AnalysisIdentifies the most stable orientation of the ligand within a binding site.Would show how the hydroxyl, methoxy, and aminomethyl groups orient themselves to maximize favorable interactions.
Interaction Energy CalculationQuantifies the strength of the interaction between the ligand and the protein.Could be used to compare the binding affinity of this compound to different biological targets.
Trajectory AnalysisExamines the conformational changes of the ligand and protein over the simulation time.Provides insights into the flexibility of the molecule and the stability of its interactions.

Adsorption Mechanism Modeling

Computational modeling can also be used to investigate the adsorption of this compound onto various surfaces. This is particularly relevant in fields such as materials science and environmental chemistry. These models, often employing DFT or other quantum chemical methods, can predict the geometry of adsorption, the adsorption energy, and the nature of the chemical bonds formed between the molecule and the surface. The functional groups of this compound, namely the hydroxyl, methoxy, and amino groups, would play a crucial role in its adsorption behavior, potentially forming hydrogen bonds or other interactions with the surface material.

Structure-Activity Relationship (SAR) Computational Modeling

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational SAR models, including Quantitative Structure-Activity Relationship (QSAR) models, are used to predict the activity of new compounds based on their structural features.

Structural FeatureImpact on Activity (based on related compounds)
4-Hydroxy GroupEssential for hydrogen bonding in the receptor binding pocket. nih.gov
3-Methoxy GroupContributes to the specific electronic and steric profile required for potent interaction. nih.gov
Aminomethyl GroupInfluences the polarity, size, and hydrogen bonding capacity of the molecule, which would affect its binding to a target.

Chemical Reactivity and Mechanistic Studies

Reaction Kinetics and Thermodynamic Parameters

Detailed studies on the reaction kinetics and specific thermodynamic parameters for 5-(Aminomethyl)-2-methoxyphenol are not extensively available in the reviewed literature. However, related research provides insights into the kinetic behavior of similar structures. For instance, in the electrochemical demethylation of 2-methoxyphenol to a surface-confined catechol, electrokinetic parameters such as the Tafel slope and transfer coefficient were determined to be 131 mV dec⁻¹ and 0.54, respectively, for the subsequent electrocatalytic oxidation of hydrazine. nih.gov Such studies highlight that the kinetic parameters are highly dependent on the specific reaction conditions and the interacting species. nih.gov

General descriptions of related compounds, such as 5-Amino-2-methoxyphenol, indicate they participate in various reactions, but specific rate constants or thermodynamic data like enthalpy and entropy of reaction are not provided. sigmaaldrich.com

Oxidation Reactions and Mechanisms

The phenolic and aminomethyl groups in this compound make it susceptible to oxidation. The oxidation of the phenol (B47542) ring can lead to the formation of quinone-type structures. The presence of both an electron-donating hydroxyl group and an aminomethyl group on the aromatic ring influences its antioxidant properties. Studies on aminomethyl derivatives of 2-methoxyphenol have explored their effects on the oxidative stability of oils, indicating their involvement in inhibiting oxidation processes, though their efficacy can be lower than standard antioxidants like tert-butylhydroxyquinone (TBHQ) under certain conditions. foodandnutritionjournal.orgfoodandnutritionjournal.org

In a study on the thermal stability of coconut oil, aminomethyl derivatives of 2-methoxyphenol were evaluated for their ability to delay the formation of primary and secondary oxidation products. foodandnutritionjournal.org The peroxide value (PV), a measure of primary oxidation, was monitored over time. It was found that while some derivatives could delay peroxide formation, their effectiveness varied with concentration and was compared against the standard antioxidant TBHQ. foodandnutritionjournal.orgfoodandnutritionjournal.org

Furthermore, enzymatic oxidation of structurally related compounds has been investigated. For example, Monoamine Oxidase B (MAO B) catalyzes the oxidation of cis- and trans-5-(aminomethyl)-3-(4-methoxyphenyl)dihydrofuran-2(3H)-ones. The reaction proceeds through the formation of an iminium ion, which upon hydrolysis yields an aldehyde, specifically 5-formyl-3-(4-methoxyphenyl)dihydrofuran-2(3H)-one, which is an oxidation product. acs.org This suggests that the aminomethyl group is a primary site for enzymatic oxidation. acs.org

Potential Oxidation Products of Phenolic Compounds
Starting Compound FamilyReaction TypePotential Product TypeSource
5-Amino-2-methoxyphenolChemical OxidationQuinones
5-(Aminomethyl)-dihydrofuranonesEnzymatic Oxidation (MAO B)Aldehydes (from iminium ion) acs.org
2-MethoxyphenolElectrochemical OxidationSurface-confined Catechol nih.gov

Reduction Reactions and Pathways

The chemical structure of this compound offers sites for reduction reactions. The amino group in the related compound 5-Amino-2-methoxyphenol can be further reduced. In the context of enzymatic reactions, studies on related dihydrofuranone substrates with Monoamine Oxidase B (MAO B) have shown evidence for a reversible redox reaction. acs.org While one product is formed through oxidation, other products are in the same oxidation state as the starting material, which is explained by an electron return from the active site of the enzyme, implying a reduction step to regenerate the catalyst or form the final products. acs.org

The synthesis of related aminomethyl compounds can also involve reduction pathways. For instance, the synthesis of 5-Amino-2-methoxyphenol typically involves the reduction of a nitro group to an amino group using hydrogen gas with a catalyst like palladium on carbon. Similarly, the production of 5-(aminomethyl)-2-furanmethanol (AMFM) from 5-hydroxymethylfurfural (B1680220) (HMF) is achieved through direct reductive amination, a process that reduces a carbonyl group in the presence of ammonia. researchgate.net

Examples of Reduction Reactions on Related Structures
Starting MaterialReaction TypeProductSource
Nitrated 2-methoxyphenolCatalytic Hydrogenation5-Amino-2-methoxyphenol
5-hydroxymethylfurfural (HMF)Direct Reductive Amination5-(aminomethyl)-2-furanmethanol (AMFM) researchgate.net
5-(Aminomethyl)-dihydrofuranonesEnzymatic Redox (MAO B)Products in the same oxidation state (via electron return) acs.org

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for benzene (B151609) and its derivatives. wikipedia.org The benzene ring of this compound is activated towards electrophilic attack due to the presence of three substituent groups: a hydroxyl (-OH), a methoxy (B1213986) (-OCH₃), and an aminomethyl (-CH₂NH₂). Both the hydroxyl and methoxy groups are strong activating groups and are ortho, para-directors because their oxygen atoms can donate electron density to the aromatic ring through resonance, stabilizing the cationic intermediate (the arenium ion or σ-complex). libretexts.orglibretexts.org

The aminomethyl group is generally considered an activating group, though weaker than -OH and -OCH₃, and is also an ortho, para-director. The directing effects of these groups are cumulative. Given the positions of the existing substituents on this compound (hydroxyl at C1, methoxy at C2, aminomethyl at C5), the potential sites for electrophilic attack would be C4 and C6, and to a lesser extent, C3. The precise outcome of a substitution reaction would depend on the specific electrophile and the reaction conditions, including steric hindrance from the existing groups. libretexts.org

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org The mechanism involves the initial attack of an electrophile on the π-electron system of the ring to form the resonance-stabilized arenium ion, followed by the loss of a proton to restore aromaticity. libretexts.org

Carbon-Nitrogen Bond Activation Mechanisms

Specific research detailing the mechanisms of carbon-nitrogen bond activation for this compound was not found in the provided search results. Such reactions are a field of significant interest, particularly in the context of C-N bond cleavage and formation in catalysis and organic synthesis.

Research Applications and Derivative Development

Precursor in Organic Synthesis

The reactivity of its functional groups allows 5-(Aminomethyl)-2-methoxyphenol to be employed as a foundational component in the synthesis of more complex molecules. Its utility spans the creation of bioactive compounds, heterocyclic systems, dyes, and organosulfur compounds.

The structural motif of a substituted 2-methoxyphenol is present in numerous bioactive natural products. Phenolic compounds, in general, are recognized for their wide range of pharmacological effects, which are often linked to their antioxidant activity. The 4-substituted-2-methoxyphenol framework, of which this compound is an example, is considered a suitable building block for preparing new bioactive molecules. nih.govnih.gov

Research has focused on using these types of molecules to synthesize derivatives with potential therapeutic applications. For instance, natural 4-substituted-2-methoxyphenols have been used as starting materials to create a series of eugenol- and curcumin-analog hydroxylated biphenyls. nih.govnih.gov Subsequent in vitro evaluation of these biphenyl derivatives revealed significant growth inhibitory activities against various malignant melanoma cell lines. nih.govnih.gov The flexibility of the biphenyl structure is thought to allow for specific accommodation in a variety of pockets on protein surfaces, enhancing its potential for biological interaction. nih.gov Furthermore, amidoalkyl naphthols, which are also derived from multicomponent reactions involving amines, are noted for their biological activities and their role as building blocks for other bioactive molecules like aminoalkyl naphthols and oxazines. bohrium.com

While direct synthesis of Hantzsch-type 1,4-dihydropyridines using this compound as the aldehyde component is not extensively documented, the synthesis of related dihydropyridine structures from similar precursors is established. For example, the renewable platform chemical 5-hydroxymethylfurfural (B1680220) (5-HMF) has been successfully used in the multi-component Hantzsch dihydropyridine synthesis to create a series of symmetrical and unsymmetrical 1,4-dihydropyridines. nih.gov

Furthermore, research into the reactivity of related heterocyclic systems has shown that 4-amino-tetrahydropyridinylidene salts can be converted into 5-aminomethyl-2,3-dihydropyridine-4(1H)-ones. nih.govmdpi.comresearchgate.net These reactions, involving treatment with aldehydes in an alkaline medium, yield β-aminoketones that have demonstrated potential anticancer and antibacterial properties. nih.govmdpi.comresearchgate.net This indicates the value of the aminomethyl-substituted heterocyclic core in generating compounds with biological activity.

Azo dyes, characterized by the functional group R-N=N-R', represent the largest class of commercial dyes. plantarchives.orgunb.ca Their synthesis is a well-established two-step process involving:

Diazotization : An aromatic primary amine is treated with a source of nitrous acid (typically sodium nitrite in an acidic solution) at low temperatures (0–5 °C) to form a diazonium salt. unb.camdpi.com

Coupling : The resulting diazonium salt then acts as an electrophile in a reaction with an electron-rich coupling component, such as a phenol (B47542) or another aromatic amine, to form the azo compound. mdpi.comresearchgate.net

Structurally similar compounds to this compound, such as 2-Methoxy-5-nitroaniline and 2-Methoxy-4-nitroaniline, are used as the amine component in the diazotization step to produce a variety of monoazo disperse dyes. mdpi.comscialert.net For this compound to be used directly as the diazo component, its primary amine in the aminomethyl group would first need to be converted to an aromatic amine. More commonly, a precursor molecule with an amino group directly on the ring, like 5-amino-2-methoxyphenol, would be used. Alternatively, the phenolic ring of this compound could potentially act as the coupling component, reacting with a different diazonium salt.

The aminomethyl group of this compound contains a primary amine, which can readily react with carbon disulfide (CS₂) to form dithiocarbamate derivatives. Dithiocarbamates are a class of organosulfur compounds with a wide array of applications, including as pesticides in agriculture and as vulcanization accelerators in the rubber industry. iau.ir

The synthesis is typically a straightforward, high-yield, one-pot reaction. The primary amine acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide. This is often done in the presence of a base to deprotonate the amine, forming a dithiocarbamate salt. This salt can then be reacted with an alkyl halide or another electrophile to yield the final S-alkyl dithiocarbamate product. organic-chemistry.org This reaction can be carried out under solvent-free conditions, representing an efficient and atom-economic process. organic-chemistry.orgresearchgate.net Given the primary amine functionality, this compound is a suitable substrate for this transformation, allowing for the introduction of a dithiocarbamate moiety.

Antioxidant Properties and Oxidative Stability Research

Phenolic compounds are well-known for their antioxidant capabilities, which enable them to inhibit or delay oxidative processes in various materials, including foods and lubricants. asianpubs.org The antioxidant potential of this compound is attributed to its phenolic hydroxyl group, with its efficacy modulated by the electron-donating methoxy (B1213986) and aminomethyl substituents on the aromatic ring.

Research into the antioxidant effects of two aminomethyl derivatives of 2-methoxyphenol—4,6-di[(morpholin-4-yl)methyl]-2-methoxyphenol (DMMMP) and 5-[(pyrrolidin-1-yl)methyl]vanillic acid (PMVA)—has provided insight into their ability to enhance the thermal and storage oxidative stability of coconut oil. semanticscholar.org In these studies, the performance of these derivatives was compared against a control and the synthetic antioxidant tert-butylhydroxyquinone (TBHQ). semanticscholar.org

The efficacy was assessed by measuring changes in peroxide value (PV), which indicates primary oxidation, and p-anisidine value (p-AV), which measures secondary oxidation products. During an accelerated storage stability test at 60°C, both PMVA and TBHQ were effective at delaying peroxide formation for up to 5 weeks, whereas DMMMP was effective for 2 weeks. semanticscholar.org In a thermal stability test at 180°C, PMVA at a concentration of 350 ppm was comparable to TBHQ in inhibiting the formation of secondary oxidation products. semanticscholar.org

Oxidative Stability of Coconut Oil with 2-Methoxyphenol Derivatives (Storage at 60°C)
CompoundConcentration (ppm)Time to Delay Peroxide FormationEfficacy vs. Control
ControlN/A0 weeksBaseline
DMMMP200, 350, 5002 weeksModerate
PMVA200, 275, 3505 weeksHigh
TBHQ2005 weeksHigh

The primary mechanism by which phenolic compounds exert their antioxidant effect is through the scavenging of free radicals. This process interrupts the chain reactions that lead to oxidative degradation. reading.ac.uk The two principal mechanisms for this action are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). nih.govnih.gov

Hydrogen Atom Transfer (HAT): The phenolic antioxidant (ArOH) donates its hydroxyl hydrogen atom to a free radical (R•), neutralizing it and forming a stable, resonance-delocalized phenoxyl radical (ArO•). uc.pt This new radical is significantly less reactive and does not propagate the oxidative chain. uc.ptcmu.edu ArOH + R• → ArO• + RH

Single Electron Transfer (SET): The phenol can donate an electron to the free radical, forming a radical cation (ArOH•+) and an anion. The radical cation can then deprotonate to form the stable phenoxyl radical. nih.gov ArOH + R• → ArOH•+ + R⁻ ArOH•+ → ArO• + H⁺

For this compound, the presence of electron-donating groups (methoxy and aminomethyl) on the benzene (B151609) ring helps to stabilize the resulting phenoxyl radical through resonance. This stabilization enhances the compound's ability to donate the hydrogen atom, thereby increasing its antioxidant activity. uc.pt

Application in Oxidative Stress Reduction Models

Corrosion Inhibition Studies

There is a lack of specific research on this compound as a corrosion inhibitor. The necessary data for the following subsections could not be located:

Advanced Materials Science Applications

While this compound is categorized as a building block for polymer science, detailed studies on its specific applications in advanced materials are not extensively documented in the available literature bldpharm.com. Its chemical structure, featuring both a reactive phenolic hydroxyl group and a primary amine group, theoretically positions it as a versatile monomer for polymerization reactions.

The bifunctional nature of this compound allows it to potentially participate in the synthesis of a variety of functional materials. The phenolic and amine moieties can undergo reactions to form polymers such as polyesters, polyamides, or polyurethanes. Furthermore, the aromatic ring and methoxy group can impart specific properties, such as thermal stability or altered solubility, to the resulting materials. However, specific examples of functional materials synthesized directly from this compound are not readily found in current research literature.

In the context of polymer chemistry, compounds with similar phenolic structures are utilized as precursors for thermoplastics and thermoset polymers mdpi.commdpi.com. For instance, other vinylphenols derived from natural sources like lignin are being explored as bio-based monomers for radical polymerizations mdpi.com. The presence of the aminomethyl group on this compound provides an additional site for polymerization or cross-linking, which could be exploited in the creation of complex polymer architectures. Research into the polymerization of polyfunctional macromolecules, including those with phenol-containing precursors, is an active area, but studies specifically employing this compound as a monomer are not prevalent dntb.gov.uadntb.gov.ua.

Mechanistic Investigations of Biological Target Interactions

Investigations into the direct mechanistic interactions of this compound with specific biological targets such as Fatty Acid Amide Hydrolase (FAAH) and Transient Receptor Potential Vanilloid 1 (TRPV1) are limited.

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide and other fatty acid amides nih.govnih.gov. Inhibition of FAAH is a therapeutic strategy being explored for various conditions by aiming to increase endogenous cannabinoid levels nih.govnih.gov. A comprehensive search of scientific literature did not yield studies that specifically investigate this compound as a modulator or inhibitor of the FAAH pathway. While there is extensive research on various FAAH inhibitors, this particular compound does not appear to be a focus of these investigations rndsystems.commedchemexpress.com.

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a non-selective cation channel involved in the detection and transduction of noxious stimuli, including heat and capsaicin cellphysiolbiochem.comnih.gov. Given that this compound is an isomer of vanillylamine (4-hydroxy-3-methoxybenzylamine), the amine of vanillin, and possesses a vanilloid-like moiety, it is structurally related to compounds known to interact with TRPV1 channels nih.gov. Vanilloid analogues are a subject of study for their potential to modulate TRPV1 activity nih.gov. However, direct research and experimental data on the interaction between this compound and TRPV1 channels, including binding affinities or functional effects (agonist or antagonist activity), are not available in the reviewed literature. Therefore, any potential interaction remains speculative without dedicated study.

Table 2: Summary of Compound and Target Interactions

Compound Biological Target Documented Interaction
This compound Fatty Acid Amide Hydrolase (FAAH) No studies found

Molecular Recognition Studies with Viral Proteases (e.g., SARS-CoV-2 PLpro)

While direct experimental studies on the interaction between this compound and viral proteases such as SARS-CoV-2 papain-like protease (PLpro) are not extensively documented in publicly available literature, the principles of molecular recognition and findings from in silico screening of similar small molecules provide a basis for potential interactions.

SARS-CoV-2 PLpro is a critical enzyme for viral replication and also plays a role in suppressing the host's innate immune response, making it a significant target for antiviral drug development. frontiersin.orgnih.gov The active site of PLpro possesses specific subsites that recognize and bind to the viral polyprotein sequence, primarily at the LXGG motif. nih.gov The binding pocket is characterized by key amino acid residues that can form various non-covalent interactions with potential inhibitors, including hydrogen bonds, hydrophobic interactions, and salt bridges. rsc.orgscienceopen.com

In silico molecular docking and virtual screening studies have been widely employed to identify potential inhibitors of SARS-CoV-2 PLpro from large compound libraries. frontiersin.orgnih.govnih.gov These studies have highlighted the importance of specific functional groups on small molecules for effective binding. For instance, phenolic hydroxyl groups and amine functionalities, both present in this compound, are known to participate in hydrogen bonding with amino acid residues in the active sites of various enzymes.

Molecular dynamics simulations of known PLpro inhibitors have revealed that key residues such as E167, P247, P248, Y264, Y268, and Q269 are crucial for inhibitor binding. rsc.org The phenolic ring of this compound could potentially engage in hydrophobic interactions with residues in the binding pocket, while the aminomethyl group could form hydrogen bonds or electrostatic interactions. The methoxy group may also influence the compound's orientation and binding affinity within the active site.

Table 1: Key Amino Acid Residues in SARS-CoV-2 PLpro Active Site Involved in Ligand Binding

ResiduePotential Interaction Type
E167Hydrogen Bonding, Electrostatic
P247Hydrophobic
P248Hydrophobic
Y264Hydrogen Bonding, Hydrophobic
Y268Hydrogen Bonding, Hydrophobic
Q269Hydrogen Bonding

Although the inhibitory potential of this compound against SARS-CoV-2 PLpro remains to be experimentally validated, its structural features suggest it could serve as a scaffold for the design of novel inhibitors. Further computational and experimental studies would be necessary to elucidate its precise binding mode and inhibitory activity.

Influence on Cytochrome P450 Systems

The cytochrome P450 (CYP450) superfamily of enzymes plays a central role in the metabolism of a wide array of xenobiotics, including drugs and environmental compounds. nih.gov The influence of this compound on CYP450 systems is not directly reported, but an understanding of its potential metabolic fate can be inferred from studies on structurally related compounds, such as methoxyphenols and benzylamines.

CYP450 enzymes catalyze a variety of phase I metabolic reactions, primarily oxidation, reduction, and hydrolysis, to increase the hydrophilicity of compounds and facilitate their excretion. nih.gov For this compound, several metabolic pathways involving CYP450 enzymes can be postulated:

O-Demethylation: The methoxy group is a common site for CYP450-mediated O-demethylation, which would convert the 2-methoxyphenol moiety to a catechol (1,2-dihydroxybenzene) derivative. This reaction is frequently catalyzed by isoforms such as CYP2D6 and CYP1A2. nih.gov

Oxidative Deamination: The primary amine of the aminomethyl group can undergo oxidative deamination, a reaction often catalyzed by monoamine oxidases but also by certain CYP450 isoforms. This would lead to the formation of an aldehyde intermediate, which could be further oxidized to a carboxylic acid.

Aromatic Hydroxylation: The phenolic ring itself can be a target for hydroxylation at available positions, a classic CYP450-catalyzed reaction.

N-Oxidation: The nitrogen atom of the aminomethyl group could be oxidized to form a hydroxylamine or a nitroso derivative.

The specific CYP450 isoforms involved in the metabolism of this compound would determine its pharmacokinetic profile and potential for drug-drug interactions. Inhibition or induction of these enzymes could alter the clearance of the compound and other co-administered drugs. For example, if this compound is a substrate for CYP2D6, its metabolism could be affected by the presence of known inhibitors or inducers of this enzyme. youtube.com Conversely, the compound itself could potentially inhibit or induce certain CYP450 isoforms, though this would require experimental verification.

Table 2: Potential CYP450-Mediated Metabolic Reactions for this compound

Metabolic ReactionPotential ProductKey CYP450 Isoforms (Examples)
O-Demethylation5-(Aminomethyl)benzene-1,2-diolCYP2D6, CYP1A2
Oxidative Deamination4-Hydroxy-3-methoxybenzaldehydeCYP isoforms, Monoamine Oxidase
Aromatic HydroxylationHydroxylated derivatives of the parent compoundVarious CYP isoforms
N-OxidationN-hydroxy-5-(aminomethyl)-2-methoxyphenolVarious CYP isoforms

Anticholinesterase Activity Studies (for related alkaloids)

While there are no direct studies on the anticholinesterase activity of this compound, research on related alkaloids and phenolic compounds provides a basis for discussing its potential in this area. Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, and their inhibition is a therapeutic strategy for conditions like Alzheimer's disease. nih.gov

Many natural alkaloids, which are nitrogen-containing organic compounds, have demonstrated significant anticholinesterase activity. nih.gov The structural features of these alkaloids, such as the presence of a nitrogen atom and specific ring systems, are often crucial for their interaction with the active site of cholinesterases. For instance, the Amaryllidaceae alkaloid galantamine is a well-known AChE inhibitor used in the treatment of Alzheimer's disease. researchgate.net

Phenolic compounds have also been investigated for their anticholinesterase properties. aaem.plaaem.pl The inhibitory activity of phenolic acids and flavonoids has been attributed to their ability to form hydrogen bonds and hydrophobic interactions with the active site of the enzyme. researchgate.net The position and number of hydroxyl and methoxyl groups on the phenolic ring can significantly influence the inhibitory potency. researchgate.net

The structure of this compound incorporates both a phenolic hydroxyl group and a basic aminomethyl group, features that are present in some known cholinesterase inhibitors. Structure-activity relationship (SAR) studies on various series of alkaloids have provided insights into the molecular features that contribute to anticholinesterase activity. For example, in some series, a hydrogen-bond acceptor at a specific position and a lipophilic substituent can increase activity. researchgate.net The planarity of the molecule and the presence of a basic nitrogen are also often important characteristics. nih.gov

Table 3: Examples of Alkaloid and Phenolic Compound Classes with Anticholinesterase Activity

Compound ClassExampleKey Structural Features for Activity
Isoquinoline AlkaloidsGalantamineNitrogen-containing ring system, specific stereochemistry
Phenolic AcidsCaffeic AcidHydroxyl and carboxylic acid groups on a phenyl ring
FlavonoidsQuercetinFlavonoid core with multiple hydroxyl groups

Given the structural elements present in this compound, it could be hypothesized to exhibit some level of anticholinesterase activity. However, experimental validation through in vitro enzyme inhibition assays would be necessary to confirm this and to determine its potency and selectivity for AChE versus BChE.

DNA Intercalation and Transcription Inhibition (for derivatives)

Direct evidence for DNA intercalation and transcription inhibition by this compound is not available. However, the principles of designing DNA intercalators suggest that derivatives of this compound could potentially be developed to possess such activities.

DNA intercalators are typically planar, aromatic, and polycyclic molecules that can insert themselves between the base pairs of the DNA double helix. wikipedia.orgpatsnap.com This insertion disrupts the normal structure of DNA, leading to unwinding and elongation of the helix, which can interfere with essential cellular processes like DNA replication and transcription, ultimately leading to cell death. patsnap.comnih.gov This mechanism is exploited by several anticancer drugs. nih.gov

The design of effective DNA intercalators often involves the incorporation of a planar aromatic system that can stack with the DNA base pairs. mdpi.com While the single phenyl ring of this compound is planar, it may not be extensive enough for strong intercalation. Therefore, derivatives would likely need to be synthesized to introduce larger, more planar aromatic systems. For instance, the phenolic or amine functional groups could serve as synthetic handles to attach larger polycyclic aromatic moieties.

Furthermore, side chains attached to the intercalating core can play a crucial role in the binding affinity and sequence selectivity of the intercalator. The aminomethyl group of this compound could be modified to include cationic charges, which would promote electrostatic interactions with the negatively charged phosphate backbone of DNA. wikipedia.org

The inhibition of transcription by DNA intercalators is a direct consequence of the structural distortion they induce in the DNA template. This distortion can prevent the binding or progression of RNA polymerase, thereby blocking the synthesis of RNA.

Table 4: General Structural Features of DNA Intercalators and Potential Modifications for this compound Derivatives

Structural FeatureRole in DNA IntercalationPotential Modification for Derivatives
Planar Aromatic SystemStacking with DNA base pairsFusion of additional aromatic rings to the phenol
Cationic Side ChainsElectrostatic interaction with DNA phosphate backboneQuaternization of the amine or addition of polyamine chains
Appropriate Size and ShapeFitting between DNA base pairsSynthesis of derivatives with varied linker lengths and geometries

Q & A

Basic: What are the standard methods for synthesizing 5-(Aminomethyl)-2-methoxyphenol, and how can reaction yields be optimized?

Synthesis typically involves catalytic hydrogenation of nitro precursors or reductive amination of aldehyde intermediates. For example, a nitro group at the 5-position of 2-methoxyphenol can be reduced to an amine using hydrogen gas and palladium catalysts. Optimization strategies include adjusting reaction temperature (e.g., 25–50°C), solvent polarity (methanol/water mixtures), and catalyst loading (1–5% Pd/C). Continuous flow reactors may enhance efficiency by improving mass transfer and reducing side reactions .

Advanced: How do electronic effects of substituents influence the reactivity of this compound in nucleophilic reactions?

The methoxy group at the 2-position exerts an electron-donating effect via resonance, increasing electron density at the aromatic ring and activating positions for electrophilic substitution. The aminomethyl group at the 5-position enhances nucleophilicity, facilitating reactions like acylation or Schiff base formation. Computational modeling (DFT calculations) can predict regioselectivity, while experimental validation via HPLC-MS monitors reaction intermediates .

Basic: What analytical techniques are recommended for characterizing this compound’s purity and structure?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves structural features like methoxy and aminomethyl groups. Mass spectrometry (ESI-MS or GC-MS) confirms molecular weight (139.154 g/mol) and detects impurities. X-ray crystallography provides definitive 3D conformation, while FT-IR identifies functional groups (e.g., O-H stretch at ~3300 cm⁻¹) .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies in bioactivity (e.g., antioxidant vs. pro-oxidant effects) may arise from assay conditions (e.g., pH, cell type) or impurity profiles. Methodological solutions include:

  • Standardized assays : Use identical cell lines (e.g., RAW 264.7 macrophages) and positive controls (e.g., ascorbic acid).
  • Metabolite profiling : LC-HRMS identifies degradation products that may interfere with activity.
  • Dose-response studies : Establish linear vs. biphasic effects using concentrations spanning 1–100 µM .

Basic: What safety protocols are critical when handling this compound in the laboratory?

The compound is classified under GHS Category 2 for skin/eye irritation. Mandatory precautions include:

  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods during synthesis or weighing.
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
  • First aid : Flush eyes/skin with water for ≥15 minutes and seek medical attention for persistent irritation .

Advanced: What computational approaches are effective in predicting the interactions of this compound with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER/CHARMM) model binding to targets like NF-κB or cyclooxygenase-2. Key parameters include:

  • Ligand preparation : Optimize protonation states at physiological pH.
  • Grid box setup : Focus on active sites (e.g., COX-2’s hydrophobic channel).
  • Validation : Compare predicted binding energies (ΔG) with experimental IC₅₀ values from enzyme inhibition assays .

Basic: How does the solubility profile of this compound influence formulation in pharmacological studies?

The compound is moderately hydrophilic, soluble in polar solvents (ethanol, DMSO) but poorly in water. For in vitro studies, prepare stock solutions in DMSO (<0.1% final concentration to avoid cytotoxicity). For in vivo work, use cyclodextrin-based carriers or PEGylation to enhance bioavailability .

Advanced: What strategies mitigate oxidative degradation of this compound during storage?

Degradation is minimized by:

  • Storage conditions : −20°C under nitrogen atmosphere in amber vials.
  • Antioxidants : Add 0.1% BHT or ascorbic acid to solutions.
  • Lyophilization : Stabilize the compound as a lyophilized powder with cryoprotectants (trehalose/mannitol) .

Basic: What spectroscopic signatures distinguish this compound from structural analogs?

Key NMR peaks:

  • ¹H NMR (DMSO-d₆) : δ 6.7–7.1 (aromatic protons), δ 3.8 (OCH₃), δ 3.3 (CH₂NH₂).
  • ¹³C NMR : δ 56.1 (OCH₃), δ 42.5 (CH₂NH₂), δ 148.2 (C-O).
    Mass spec: [M+H]⁺ at m/z 140.1 .

Advanced: How can researchers design derivatives of this compound to enhance blood-brain barrier (BBB) penetration?

Derivatization strategies include:

  • Lipophilic modifications : Introduce alkyl chains (e.g., methyl, ethyl) at the amine group.
  • Prodrugs : Convert the amine to a tert-butoxycarbonyl (Boc)-protected amide, cleaved enzymatically in vivo.
  • P-glycoprotein inhibitors : Co-administer with verapamil to reduce efflux.
    In silico BBB permeability predictions (e.g., SwissADME) guide rational design .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.